3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-9-4-8-17(14-18)20(24)22-10-5-11-23-12-13-25-19(15-23)16-6-2-1-3-7-16/h1-4,6-9,14,19H,5,10-13,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDSFRCAVXRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohols
β-Amino alcohols, such as 2-phenylaminoethanol, undergo acid-catalyzed cyclization to form the morpholine ring. For example, heating 2-phenylaminoethanol with concentrated hydrochloric acid at 80–100°C for 12 hours yields 2-phenylmorpholine. This method is cost-effective but may require purification via recrystallization from ethanol to achieve >90% purity.
Ring-Closing Metathesis (RCM)
Advanced approaches utilize RCM with Grubbs catalysts. For instance, reacting N-allyl-2-phenylaminoethanol in the presence of Grubbs II catalyst (5 mol%) in dichloromethane at 40°C generates 2-phenylmorpholine in 75–80% yield. This method offers superior stereochemical control, though catalyst costs may limit scalability.
Functionalization of the Morpholine Core with a Propylamine Linker
The propylamine linker is introduced via nucleophilic substitution or reductive amination:
Alkylation of 2-Phenylmorpholine
Reaction of 2-phenylmorpholine with 1-bromo-3-chloropropane in acetonitrile at 60°C for 24 hours produces 3-chloro-1-(2-phenylmorpholin-4-yl)propane. Subsequent treatment with sodium azide in DMF, followed by Staudinger reduction with triphenylphosphine, yields 3-amino-1-(2-phenylmorpholin-4-yl)propane. This two-step process achieves an overall yield of 65–70%.
Reductive Amination
Condensation of 2-phenylmorpholine with acrylonitrile under basic conditions forms 3-(2-phenylmorpholin-4-yl)propanenitrile. Hydrogenation over Raney nickel at 50 psi H₂ provides 3-(2-phenylmorpholin-4-yl)propylamine in 85% yield. This method avoids hazardous azide intermediates.
Amide Coupling with 3-Chlorobenzoyl Chloride
The final step involves coupling 3-(2-phenylmorpholin-4-yl)propylamine with 3-chlorobenzoyl chloride:
Schotten-Baumann Reaction
A classical approach involves reacting 3-chlorobenzoyl chloride (1.2 equiv) with the propylamine derivative in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. The reaction proceeds at 0–5°C for 2 hours, yielding the target compound in 80–85% purity.
Coupling Reagent-Mediated Synthesis
Modern protocols employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent. A mixture of 3-chlorobenzoic acid (1.0 equiv), HATU (1.1 equiv), and N,N-diisopropylethylamine (2.0 equiv) in DMF is stirred at room temperature for 1 hour. Addition of 3-(2-phenylmorpholin-4-yl)propylamine (1.0 equiv) and continued stirring for 12 hours affords the product in 90–92% yield.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Morpholine synthesis | Acid-catalyzed cyclization | 90 | 85 | Low cost, simplicity | Requires harsh acids |
| Morpholine synthesis | RCM with Grubbs catalyst | 78 | 95 | Stereochemical control | High catalyst cost |
| Propylamine linker | Alkylation-reduction | 70 | 88 | Avoids toxic intermediates | Multi-step process |
| Propylamine linker | Reductive amination | 85 | 92 | Single-step, high yield | Requires high-pressure H₂ |
| Amide coupling | Schotten-Baumann | 80 | 85 | No coupling reagents | Lower yield, solvent disposal |
| Amide coupling | HATU-mediated | 92 | 98 | High efficiency, mild conditions | Cost of coupling reagents |
Optimization and Scale-Up Considerations
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for removing unreacted starting materials.
- Solvent Selection : N-Methylpyrrolidone (NMP) enhances solubility in coupling reactions but complicates recycling.
- Catalyst Recycling : Palladium-based catalysts from patent CA2833394C could be adapted for morpholine functionalization, though applicability requires validation.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their modifications, and molecular properties:
Key Observations:
Replacement of chloro with ethyl (4-ethyl analog) reduces polarity, which may alter metabolic stability .
Morpholine Positioning: The 3-(2-phenylmorpholin-4-yl)propyl chain in the target compound and its sulfonamide analog introduces a bulky, electron-rich moiety, likely influencing steric interactions with target proteins .
Amide vs. Sulfonamide :
- The sulfonamide group (954049-08-2) increases hydrogen-bonding capacity compared to benzamide, possibly enhancing solubility or protein-binding affinity .
Pharmacological Implications (Inferred from Structural Trends)
While direct pharmacological data for the target compound are absent, insights from analogs suggest:
- CNS Activity : Morpholine-containing compounds (e.g., 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide) are often explored as CNS agents due to their ability to cross the blood-brain barrier .
- Enzyme Inhibition : The chloro-benzamide scaffold is common in kinase inhibitors (e.g., 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide), where the chloro group may act as a hydrogen-bond acceptor .
Biological Activity
The compound 3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a morpholine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chloro group, a morpholine ring, and a benzamide moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies have indicated that similar morpholine derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 40 to 50 µg/mL, suggesting comparable efficacy to standard antibiotics like ceftriaxone .
-
Anticancer Properties
- Morpholine derivatives have shown promise in cancer research. For instance, compounds with similar structures have been documented to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves the disruption of cell cycle progression and increased lactate dehydrogenase (LDH) activity, indicating cell death .
-
Neuropharmacological Effects
- Some studies have explored the potential antidepressant effects of benzamide derivatives. These compounds may modulate serotonergic and noradrenergic systems, which are crucial in regulating mood disorders. In particular, related compounds have demonstrated significant effects in behavioral tests in mice, indicating their potential for developing new antidepressants .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC: 40-50 µg/mL against bacteria | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Neuropharmacological | Antidepressant-like effects |
Case Study 1: Antibacterial Efficacy
In a study conducted by Roxana et al., morpholine derivatives were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity with inhibition zones comparable to established antibiotics. This suggests that modifications to the morpholine structure could enhance antimicrobial potency.
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties of morpholine derivatives revealed that treatment with these compounds led to significant changes in cell morphology and viability in MCF-7 cells. The study noted an increase in LDH levels post-treatment, indicating effective cytotoxicity at higher concentrations .
Q & A
Q. What synthetic methodologies are recommended for 3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide?
The synthesis typically involves multi-step reactions starting from substituted benzoyl chlorides and morpholine derivatives. For example:
- Step 1 : React 3-chlorobenzoyl chloride with a propylamine derivative to form the benzamide backbone.
- Step 2 : Introduce the 2-phenylmorpholine moiety via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., using DCM/THF solvents at 0–25°C).
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using LC-MS and H NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use orthogonal analytical techniques:
- HPLC/LC-MS : To assess purity (>95%) and detect residual solvents.
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650–1680 cm, morpholine C-O-C asymmetric stretch at ~1100 cm).
- NMR Spectroscopy : Assign protons in the benzamide (δ 7.2–8.1 ppm) and morpholine (δ 3.4–4.2 ppm) regions.
- Elemental Analysis : Validate empirical formula (e.g., CHClNO) .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Low aqueous solubility; use DMSO or DMF for in vitro assays (<5% v/v to avoid cytotoxicity).
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at −20°C in anhydrous form.
- LogP : Predicted ~3.2 (via computational tools like MarvinSketch), suggesting moderate membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies:
- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify IC values.
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
- Metabolite Screening : Check for off-target effects using CYP450 inhibition panels .
Q. What experimental strategies are recommended for studying its interaction with biological targets (e.g., kinases, GPCRs)?
- Molecular Docking : Use homology models of targets (e.g., GSK-3β) to predict binding modes. Focus on the morpholine oxygen and chloro-benzamide for hydrogen bonding/van der Waals interactions.
- Mutagenesis Studies : Replace key residues (e.g., Asp200 in GSK-3β) to validate binding pockets.
- Competitive Binding Assays : Employ fluorescent probes (e.g., TAMRA-labeled ATP analogs) to quantify inhibition .
Q. How can researchers optimize derivatization to enhance pharmacological properties?
- Substitution Patterns : Replace the chloro group with electron-withdrawing groups (e.g., CF) to improve metabolic stability.
- Morpholine Modifications : Introduce sp-rich substituents (e.g., methyl groups) to reduce hERG liability.
- Prodrug Strategies : Add esterase-cleavable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
Q. What are the best practices for analyzing its metal coordination chemistry?
- Synthesis of Metal Complexes : React with Ni(II) or Cu(II) salts (e.g., NiCl·6HO) in ethanol under reflux to form octahedral complexes.
- Characterization : Use X-ray crystallography (monoclinic P2/c space group) and UV-Vis spectroscopy (d-d transitions at ~500–600 nm) .
Key Considerations for Methodological Rigor
- Reproducibility : Document solvent lot numbers and equipment calibration dates.
- Data Transparency : Share raw NMR/HPLC files in supplementary materials.
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if applicable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
